molecular formula C27H21N3O5 B1673210 k-252a CAS No. 99533-80-9

k-252a

Cat. No.: B1673210
CAS No.: 99533-80-9
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-CYBHFKQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

K-252a, a staurosporine analog, is known to inhibit various protein kinases . Its primary targets include Dual specificity mitogen-activated protein kinase kinase 1 and Hepatocyte growth factor receptor . These targets play crucial roles in cell signaling processes, including CaM kinase, phosphorylase kinase, serine/threonine kinases, and Trk .

Mode of Action

This compound inhibits its targets through competition with the ATP binding site . It is a reversible, cell-permeable, potent inhibitor of phosphorylase kinase, protein kinase A (PKA), and protein kinase C (PKC) . It also inhibits protein kinase G and CaM kinase II . Furthermore, this compound inhibits nerve growth factor-induced Trk activation .

Biochemical Pathways

This compound affects several biochemical pathways. It also inhibits the induction of ornithine decarboxylase by NGF . Stimulation of phosphatidylinositol breakdown by NGF is similarly inhibited by this compound .

Pharmacokinetics

It is known that this compound is soluble in dmso at 100 mg/ml, but poorly soluble in ethanol . This solubility profile may impact its bioavailability and distribution within the body.

Result of Action

This compound has several molecular and cellular effects. It prevents neurite generation initiated by NGF . It also inhibits the induction of ornithine decarboxylase by NGF, but stimulates ornithine decarboxylase induction by epidermal growth factor . This compound blocks the NGF-induced heterodown-regulation of the epidermal growth factor receptor . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in DMSO and poor solubility in ethanol may affect its distribution and efficacy in different environments within the body

Biochemical Analysis

Biochemical Properties

K-252a interacts with several enzymes and proteins. It is known to inhibit protein kinase C, protein kinase A, protein kinase G, and CaM kinase II . This compound also inhibits nerve growth factor-induced Trk activation . The compound strongly inhibits protein kinase C, with IC50 values for the effects of K-252b, c, and d on the rat brain enzyme being 38.3, 214, and 337 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to promote myogenic differentiation in C2 mouse myoblasts . It also blocks the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity . This compound is reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits nerve growth factor-induced Trk activation, as well as downstream signaling . It is also reported to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition . The exact mechanism of inhibition of NGF-promoted neurite formation by this compound involves both transcription-dependent and -independent components in at least one step of the activation of some specific protein kinase(s) that can be suppressed by this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound prevents neurite generation initiated by NGF in PC12 cells at a concentration of 200 nM

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, five-day-old rat pups exposed to 95% oxygen or room air for 7 days were administered daily tyrosine kinase inhibitor this compound to block BDNF-TrkB signaling

Metabolic Pathways

It is known that this compound inhibits several protein kinases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that this compound is a cell-permeable compound , suggesting that it can freely cross cell membranes.

Subcellular Localization

It is known that this compound is a cell-permeable compound , suggesting that it can localize in various subcellular compartments

Preparation Methods

k-252a can be prepared through the methylation of K252b, which is derived from fermentation solutions . The water-insoluble this compound present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethylsulfate in the presence of potassium carbonate in dimethylacetamide . This method has been used to produce this compound on an industrial scale.

Biological Activity

K-252a is a potent compound primarily known for its role as a selective inhibitor of various protein kinases, particularly those involved in neuronal signaling and cancer cell proliferation. Derived from the culture broth of Nocardiopsis sp., this compound has been extensively studied for its biological activities, particularly in the context of nerve growth factor (NGF) signaling and its anti-cancer properties.

This compound exerts its biological effects primarily through the inhibition of tyrosine protein kinases, particularly the NGF receptor gp140trk. This inhibition is characterized by an IC50 value of approximately 3 nM, indicating high potency against this target . The compound also inhibits other neurotrophin receptors, including gp145trkB and gp145trkC, while showing minimal effects on other tyrosine kinases such as the epidermal growth factor (EGF) receptor .

Inhibition of NGF-Induced Responses:

  • At a concentration of 200 nM, this compound effectively blocks neurite outgrowth in PC12 cells induced by NGF but does not affect responses to fibroblast growth factor (FGF) or dibutyryl cAMP . This specificity highlights its potential therapeutic applications in neurodegenerative conditions.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. Notably, it induces cell cycle arrest and apoptosis in human endometrial cancer cells by upregulating p21WAF1 and downregulating the anti-apoptotic protein bcl-2 .

Key Findings:

  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest in endometrial cancer cells, contributing to reduced cell proliferation .
  • Apoptosis Induction: Treatment with this compound significantly increases apoptotic cell numbers across multiple cancer cell lines, indicating its potential as an anti-cancer therapeutic agent .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of cerebral ischemia. It has been shown to inhibit the MLK3/MKK7/JNK3 signaling pathway, which is crucial for neuronal survival during ischemic events .

Research Findings:

  • Reduction in Apoptosis: this compound administration prior to ischemic events resulted in a significant increase in surviving neurons in the CA1 region of the hippocampus following reperfusion .
  • Inhibition of Microglial Activation: In models of anoxic stimulation, this compound prevented microglial activation, suggesting a protective role against neuroinflammation .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Activity Details
Tyrosine Kinase Inhibition IC50 = 3 nM for gp140trk; inhibits trkB and trkC receptors
Neurite Outgrowth Blocks NGF-induced neurite formation; does not affect FGF-induced outgrowth
Cell Cycle Arrest Induces G0/G1 arrest in cancer cells; upregulates p21WAF1
Apoptosis Induction Increases apoptotic cell count; downregulates bcl-2
Neuroprotection Inhibits MLK3 signaling; reduces apoptosis during ischemia
Microglial Activation Prevents activation in response to anoxic conditions

Case Studies and Research Findings

A variety of studies have explored the implications of this compound on different cellular models:

  • Endometrial Cancer Cells: A study demonstrated that this compound could effectively induce apoptosis and cell cycle arrest, suggesting its potential use in treating endometrial cancer .
  • PC12 Neuronal Cells: Research indicated that this compound selectively inhibits NGF-induced differentiation, providing insights into its role as a neuroprotective agent .
  • Cerebral Ischemia Models: In vivo studies have shown that pre-treatment with this compound significantly improves neuronal survival post-reperfusion by inhibiting detrimental signaling pathways associated with ischemic injury .

Properties

CAS No.

99533-80-9

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1

InChI Key

KOZFSFOOLUUIGY-CYBHFKQVSA-N

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Isomeric SMILES

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Appearance

Solid powder

Key on ui other cas no.

97161-97-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
k-252a
Reactant of Route 2
k-252a
Reactant of Route 3
Reactant of Route 3
k-252a
Reactant of Route 4
Reactant of Route 4
k-252a
Reactant of Route 5
Reactant of Route 5
k-252a
Reactant of Route 6
Reactant of Route 6
k-252a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.